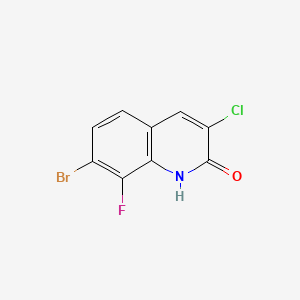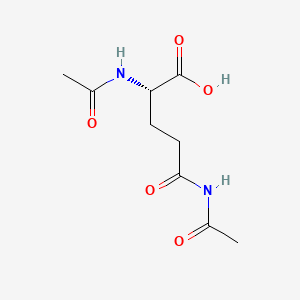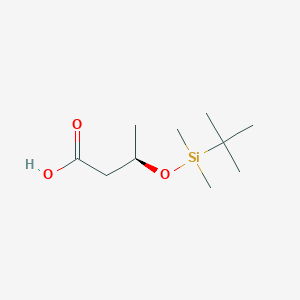
(R)-3-(tert-Butyldimethylsilyloxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBS group is particularly useful for protecting hydroxyl groups during chemical reactions, allowing for selective transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane. The general reaction scheme is as follows:
R-OH+TBSCl→R-OTBS+HCl
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as described above. Flow microreactor systems have also been developed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The TBS group is stable under mild oxidative conditions.
Reduction: The compound can be reduced under specific conditions without affecting the TBS group.
Substitution: The TBS group can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which ®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID exerts its effects is primarily through the protection of hydroxyl groups. The TBS group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl and dimethylsilyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl (TMS) ethers: Less sterically hindered and less stable compared to TBS ethers.
Triisopropylsilyl (TIPS) ethers: More sterically hindered and more stable than TBS ethers.
Methoxymethyl (MOM) ethers: Provide different reactivity and stability profiles.
Uniqueness
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID is unique due to its balance of stability and ease of removal. The TBS group offers sufficient steric protection while being removable under relatively mild conditions, making it highly versatile in synthetic applications .
Propriétés
Formule moléculaire |
C10H22O3Si |
|---|---|
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
(3R)-3-[tert-butyl(dimethyl)silyl]oxybutanoic acid |
InChI |
InChI=1S/C10H22O3Si/c1-8(7-9(11)12)13-14(5,6)10(2,3)4/h8H,7H2,1-6H3,(H,11,12)/t8-/m1/s1 |
Clé InChI |
SVHGAHUUGQJELP-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(CC(=O)O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


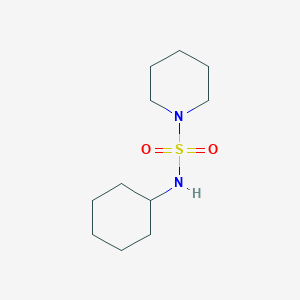
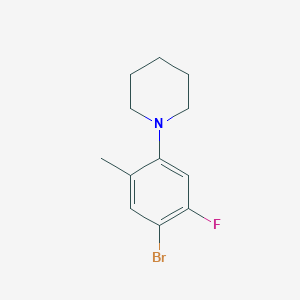

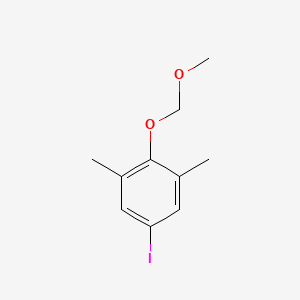
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)

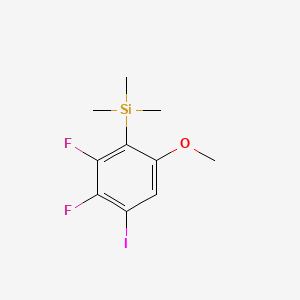


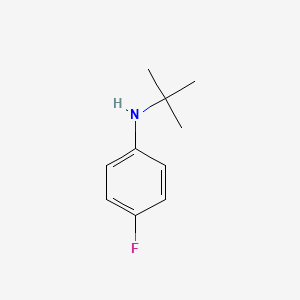
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)

